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Abstract

1H-Pyrazole-3,5-dicarbonitrile is a heterocyclic compound featuring a five-membered
pyrazole ring substituted with two nitrile groups. This guide provides a comprehensive analysis
of its chemical structure, bonding, physicochemical properties, and synthesis. We will delve into
the aromaticity of the pyrazole core, the influence of the electron-withdrawing nitrile
substituents, and the critical role of hydrogen bonding in its intermolecular interactions. This
document serves as a technical resource for professionals in chemistry and drug development,
offering insights into the molecule's unique characteristics and its potential as a building block
in the synthesis of more complex chemical entities.

Introduction to 1H-Pyrazole-3,5-dicarbonitrile

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a
wide array of biologically active compounds.[1][2] 1H-Pyrazole-3,5-dicarbonitrile, with the
chemical formula CsHzNa, is a notable derivative characterized by the presence of two nitrile (-
C=N) groups at positions 3 and 5 of the pyrazole ring.[3][4] This substitution pattern imparts
unique electronic properties and reactivity to the molecule, making it a valuable intermediate in
organic synthesis and a scaffold of interest in medicinal chemistry and materials science.[4]
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The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent
nitrogen atoms.[1][5] This structure is planar and possesses a delocalized 1t-electron system,
which is a key determinant of its chemical behavior.[6][7] The presence of both a pyrrole-like
(acidic) and a pyridine-like (basic) nitrogen atom allows for a rich and varied chemistry,
including the capacity for hydrogen bonding and coordination with metals.[5]

Table 1: Core Identifiers for 1H-Pyrazole-3,5-dicarbonitrile

Identifier Value

IUPAC Name 1H-pyrazole-3,5-dicarbonitrile[4]
CAS Number 847573-68-6[4][8]

Molecular Formula CsH2Na[3][4]

Molecular Weight 118.1 g/mol [4]

Monoisotopic Mass 118.02795 Da]3]

Molecular Structure and Geometry

The structure of 1H-Pyrazole-3,5-dicarbonitrile is defined by its central pyrazole ring. This
ring is a planar, five-membered heterocycle. All the atoms within the pyrazole ring are sp?
hybridized, which facilitates the formation of a planar structure with p-orbitals perpendicular to
the ring plane.[7] This arrangement allows for the delocalization of six Tt-electrons (one from
each of the three carbon atoms, one from the pyrrole-like nitrogen, and two from the pyridine-
like nitrogen), satisfying Hiickel's rule for aromaticity (4n+2 Tt electrons, where n=1).[7]

The two nitrile groups are attached to the carbon atoms at positions 3 and 5. The carbon and
nitrogen atoms of the nitrile groups are sp hybridized, leading to a linear geometry for the C-
C=N fragments.

Caption: Chemical structure of 1H-Pyrazole-3,5-dicarbonitrile.

Tautomerism

A key structural feature of N-unsubstituted pyrazoles is annular prototropic tautomerism.[5] This
involves the migration of the proton between the two nitrogen atoms (N1 and N2). For 1H-
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Pyrazole-3,5-dicarbonitrile, this means the proton can reside on either nitrogen, leading to
two tautomeric forms that are in equilibrium. This dynamic process is fundamental to the
reactivity and interaction profile of the molecule.[5]

A Deeper Look at Chemical Bonding

Hybridization and the o-Framework

e Ring Atoms (C3, C4, C5, N1, N2): All five atoms in the pyrazole ring are sp? hybridized.[7]
This leads to a trigonal planar geometry around each atom, contributing to the overall
planarity of the ring. The sp? hybrid orbitals overlap to form the o-bond framework of the ring.

 Nitrile Groups (-C=N): The carbon and nitrogen atoms of the two nitrile groups are sp
hybridized, resulting in a linear arrangement. The o-bonds connect the nitrile carbons to the
C3 and C5 positions of the pyrazole ring.

The Aromatic TT-System

Each atom in the pyrazole ring has an unhybridized p-orbital perpendicular to the plane of the
ring.[7] These p-orbitals overlap to form a continuous 11-system above and below the ring. The
delocalization of 6 1t-electrons within this system is responsible for the aromaticity of pyrazole,
which gives it significant stability.[6][7]

Electron Distribution and Substituent Effects

The two nitrogen atoms in the pyrazole ring have distinct electronic roles:[5]

o Pyrrole-like Nitrogen (N1-H): This nitrogen is sp2 hybridized and contributes its lone pair of
electrons to the aromatic mt-system. As a result, it is less basic and the attached proton is
acidic.

o Pyridine-like Nitrogen (N2): This sp? hybridized nitrogen has its lone pair in an sp? orbital in
the plane of the ring, not participating in the aromatic system. This lone pair is available for
protonation, making this nitrogen basic.

The nitrile groups are potent electron-withdrawing groups. Their presence at positions 3 and 5
significantly influences the electron density of the pyrazole ring, making the ring protons more
acidic and affecting its reactivity in substitution reactions.
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Intermolecular Interactions: The Power of Hydrogen
Bonding

The presence of both a hydrogen bond donor (the acidic N-H group) and a hydrogen bond

acceptor (the basic lone pair on the other nitrogen) allows pyrazole molecules to form strong
intermolecular hydrogen bonds.[5] This can lead to the formation of dimers, trimers, or even
larger aggregates in the solid state and in solution.[9] These hydrogen bonding networks are
crucial in determining the physical properties of the compound, such as its melting point and

solubility.
Caption: Hydrogen bonding between two pyrazole molecules.

Physicochemical and Spectroscopic Profile

The structural and bonding features of 1H-Pyrazole-3,5-dicarbonitrile give rise to a distinct
set of physicochemical and spectroscopic properties.

Table 2: Predicted Physicochemical Properties

Property Value

XlogP 0.3[3]

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 4 (2 from ring nitrogens, 2 from nitrile nitrogens)

Spectroscopic Signatures

While specific experimental data for 1H-Pyrazole-3,5-dicarbonitrile is not readily available in
the provided search results, the expected spectroscopic characteristics can be inferred from
the structure and data for related pyrazole derivatives.[10][11]

* 'H NMR: A singlet corresponding to the proton at the C4 position would be expected. Another
broader singlet for the N-H proton would also be present, with its chemical shift being
dependent on concentration and solvent due to hydrogen bonding.
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e 13C NMR: Resonances for the three distinct carbon atoms of the pyrazole ring would be
observed, along with signals for the two nitrile carbons. The electron-withdrawing nature of
the nitrile groups would shift the signals of C3 and C5 downfield.

» IR Spectroscopy: Key vibrational bands would include a sharp, strong absorption around
2230 cm~1 for the C=N stretch of the nitrile groups. A broad band in the region of 3200-3400
cm~1 would correspond to the N-H stretching vibration, indicative of hydrogen bonding.[12]

e Mass Spectrometry: The mass spectrum would show a molecular ion peak (M)
corresponding to the molecular weight of the compound.

Synthesis and Reactivity
General Synthesis Strategies

The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with
several versatile methods available.[13] One of the most common approaches is the
condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine or its
derivatives.[7][10] For dinitrile-substituted pyrazoles, multicomponent reactions involving
reagents like malononitrile are often employed.[14][15]

A plausible synthetic route to compounds with a similar core structure, such as 5-amino-1H-
pyrazole-4-carbonitriles, involves a one-pot, three-component reaction of a benzaldehyde
derivative, malononitrile, and phenylhydrazine.[14][15]

Example Experimental Protocol: Three-Component
Synthesis of Pyrazole Carbonitriles

This protocol is adapted from a general method for the synthesis of 5-amino-1H-pyrazole-5-
carbonitrile derivatives and illustrates a common synthetic strategy.[14]

Step 1: Reaction Setup

 In a round-bottomed flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and
hydrazine derivative (1 mmol).

» Add a suitable solvent, such as an ethanol/water mixture.[14]
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« Introduce a catalytic amount of a suitable catalyst (e.g., a layered double hydroxide-based
catalyst as described in some green chemistry approaches).[14]

Step 2: Reaction Execution

 Stir the reaction mixture at a moderately elevated temperature (e.g., 55 °C).[14]

o Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[14]

Step 3: Work-up and Purification

Once the reaction is complete, cool the mixture to room temperature.

If a solid catalyst is used, it can be removed by filtration.[10]

Evaporate the solvent under reduced pressure.

Purify the crude product by column chromatography over silica gel or by recrystallization to
obtain the desired pyrazole derivative.[10]

Synthesis Workflow

1. Combine Reactants q o . .
(Aldehyde, Malononitrile, Hydrazine) }—»’ 2. Add Solvent & Catalyst }—»’ 3. Heat and Stir }—»’ 4. Monitor by TLC }—»’ 5. Cool and Filter }—»’ 6. Evaporate Solvent }—»’ 7. Purify Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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